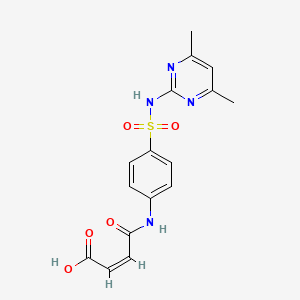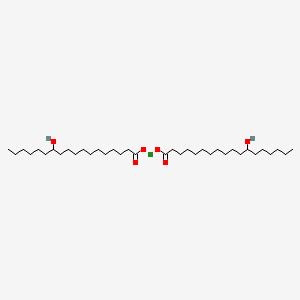
Magnesium(2+) 12-hydroxyoctadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium(2+) 12-hydroxyoctadecanoate, also known as magnesium 12-hydroxystearate, is a magnesium salt of 12-hydroxyoctadecanoic acid. This compound is known for its unique chemical properties and is widely used in various industrial and scientific applications. It is a white, odorless powder that is insoluble in water but soluble in organic solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium(2+) 12-hydroxyoctadecanoate can be synthesized through the reaction of 12-hydroxyoctadecanoic acid with magnesium oxide or magnesium hydroxide. The reaction typically involves heating the acid with the magnesium compound in an organic solvent such as ethanol or toluene. The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous processing techniques. The raw materials, including 12-hydroxyoctadecanoic acid and magnesium oxide, are fed into the reactor, where they undergo a controlled reaction to form the desired product. The product is then purified through filtration and drying processes to obtain the final compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium(2+) 12-hydroxyoctadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: The major products include ketones or carboxylic acids.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
Magnesium(2+) 12-hydroxyoctadecanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a stabilizer in polymer chemistry.
Biology: The compound is used in the study of lipid metabolism and as a model compound for studying the interactions of fatty acids with metal ions.
Industry: The compound is used as a lubricant, release agent, and anti-caking agent in various industrial processes.
Mecanismo De Acción
The mechanism of action of magnesium(2+) 12-hydroxyoctadecanoate involves its interaction with various molecular targets and pathways. The compound can interact with cell membranes, influencing their fluidity and permeability. It can also bind to metal ions, affecting their availability and activity in biological systems. Additionally, the compound can modulate the activity of enzymes involved in lipid metabolism and other biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Magnesium stearate: Similar in structure but lacks the hydroxyl group.
Calcium 12-hydroxyoctadecanoate: Similar in structure but contains calcium instead of magnesium.
Zinc 12-hydroxyoctadecanoate: Similar in structure but contains zinc instead of magnesium.
Uniqueness
Magnesium(2+) 12-hydroxyoctadecanoate is unique due to the presence of both the magnesium ion and the hydroxyl group, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring specific interactions with metal ions and hydroxyl groups.
Propiedades
Número CAS |
40277-04-1 |
|---|---|
Fórmula molecular |
C36H70MgO6 |
Peso molecular |
623.2 g/mol |
Nombre IUPAC |
magnesium;12-hydroxyoctadecanoate |
InChI |
InChI=1S/2C18H36O3.Mg/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*17,19H,2-16H2,1H3,(H,20,21);/q;;+2/p-2 |
Clave InChI |
VIALJPAGUCTUBQ-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCC(CCCCCCCCCCC(=O)[O-])O.CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-propyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12709849.png)

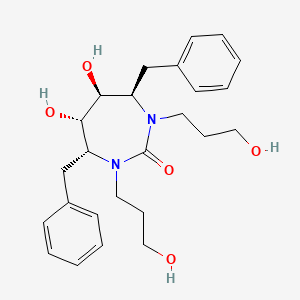
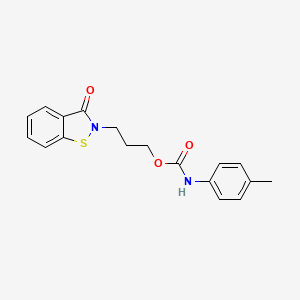


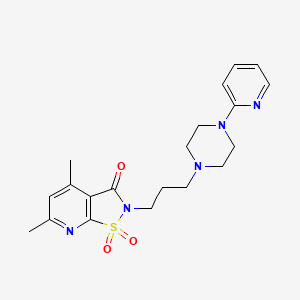


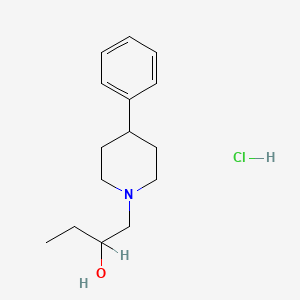

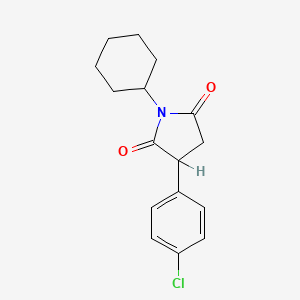
![Ethyl 5-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-3-cyano-6-hydroxy-4-methyl-2-oxo-2H-pyridine-1-acetate](/img/structure/B12709935.png)
